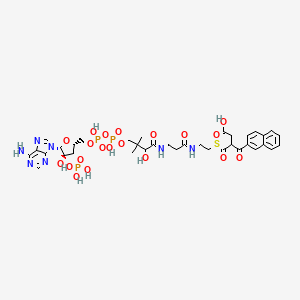

Naphthyl-2-oxomethyl-succinyl-CoA

Description

Properties

Molecular Formula |

C36H46N7O20P3S |

|---|---|

Molecular Weight |

1021.8 g/mol |

IUPAC Name |

3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-naphthalen-2-yl-4-oxobutanoic acid |

InChI |

InChI=1S/C36H46N7O20P3S/c1-36(2,30(49)33(50)39-10-9-24(44)38-11-12-67-35(51)22(14-25(45)46)27(47)21-8-7-19-5-3-4-6-20(19)13-21)16-60-66(57,58)63-65(55,56)59-15-23-29(62-64(52,53)54)28(48)34(61-23)43-18-42-26-31(37)40-17-41-32(26)43/h3-8,13,17-18,22-23,28-30,34,48-49H,9-12,14-16H2,1-2H3,(H,38,44)(H,39,50)(H,45,46)(H,55,56)(H,57,58)(H2,37,40,41)(H2,52,53,54)/t22?,23-,28-,29-,30?,34-/m1/s1 |

InChI Key |

GXAPHCAQTPKOBU-NWIMEVMBSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(=O)C4=CC5=CC=CC=C5C=C4)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(=O)C4=CC5=CC=CC=C5C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Naphthyl-2-oxomethyl-succinyl-CoA: A Technical Guide to a Key Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthyl-2-oxomethyl-succinyl-CoA is a critical, yet transient, intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene (B46627). This technical guide provides a comprehensive overview of its biochemical context, the enzymes responsible for its metabolism, and methodologies for its study. While specific kinetic data for the enzymes metabolizing this compound are not extensively available in public literature, this guide compiles the known information and presents adaptable experimental protocols for its synthesis and enzymatic analysis. The signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this metabolic nexus.

Introduction

This compound emerges as a pivotal molecule in the anaerobic degradation of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental concern. Its role is central to the beta-oxidation-like pathway that ultimately converts the naphthalene (B1677914) moiety into metabolites that can enter central metabolism. This guide delves into the technical details of this compound, offering insights for researchers investigating PAH bioremediation, novel enzyme discovery, and potential applications in biocatalysis and drug development.

Biochemical Context: The Anaerobic Degradation of 2-Methylnaphthalene

Under anaerobic conditions, microorganisms employ a unique set of enzymatic reactions to break down the stable aromatic rings of naphthalene derivatives. The degradation of 2-methylnaphthalene is initiated by the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by naphthyl-2-methyl-succinate synthase . This is followed by the activation of the resulting naphthyl-2-methyl-succinate to its corresponding Coenzyme A (CoA) thioester. A series of beta-oxidation-like reactions ensue, leading to the formation of this compound.

This intermediate sits (B43327) at a crucial juncture in the pathway. It is generated from the oxidation of naphthyl-2-hydroxymethyl-succinyl-CoA, a reaction catalyzed by Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase (BnsCD) . Subsequently, This compound thiolase (BnsAB) catalyzes the thiolytic cleavage of this compound, yielding 2-naphthoyl-CoA and succinyl-CoA . These products are then further metabolized, with 2-naphthoyl-CoA undergoing ring reduction and eventual cleavage, and succinyl-CoA entering the citric acid cycle.

Signaling Pathway Diagram

Caption: Anaerobic degradation pathway of 2-methylnaphthalene.

Quantitative Data

Table 1: Reported Enzyme Activity in the 2-Methylnaphthalene Degradation Pathway

| Enzyme | Organism/System | Substrate | Specific Activity | Conditions | Reference |

| Naphthyl-2-methyl-succinate synthase | Sulfate-reducing enrichment culture | 2-Methylnaphthalene and fumarate | 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ | Dense cell suspensions | [1] |

Further research is required to elucidate the specific activities, Michaelis-Menten constants (Km), and catalytic efficiencies (kcat) for Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase (BnsCD) and this compound thiolase (BnsAB).

Experimental Protocols

The following sections provide detailed methodologies that can be adapted for the study of this compound and its associated enzymes.

General Protocol for the Chemical Synthesis of Acyl-CoA Thioesters

While a specific protocol for this compound is not published, a general method for the synthesis of acyl-CoA thioesters using N-hydroxysuccinimide (NHS) esters can be adapted.

Materials:

-

Naphthyl-2-oxomethyl-succinic acid (precursor, may require custom synthesis)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide

-

N-Hydroxysuccinimide (NHS)

-

Coenzyme A trilithium salt

-

Anhydrous, amine-free solvent (e.g., dimethylformamide or tetrahydrofuran)

-

Sodium bicarbonate buffer (pH ~7.5)

-

Reverse-phase HPLC system for purification

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve Naphthyl-2-oxomethyl-succinic acid and NHS in the anhydrous solvent.

-

Add DCC to the solution and stir at room temperature for several hours to form the NHS ester.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter to remove the dicyclohexylurea byproduct.

-

-

Thioesterification:

-

Dissolve the dried NHS ester in a minimal amount of the anhydrous solvent.

-

In a separate vial, dissolve Coenzyme A trilithium salt in the sodium bicarbonate buffer.

-

Slowly add the NHS ester solution to the Coenzyme A solution with gentle stirring.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

-

Purification:

-

Purify the resulting this compound using a reverse-phase HPLC column with a suitable gradient of acetonitrile (B52724) in a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate).

-

Monitor the elution profile at a wavelength appropriate for the naphthalene moiety (around 280 nm).

-

Collect the fractions containing the desired product, pool, and lyophilize.

-

Experimental Workflow for Synthesis

Caption: General workflow for acyl-CoA synthesis.

General Protocol for a Spectrophotometric Thiolase Assay

The activity of this compound thiolase (BnsAB) can be monitored by measuring the release of Coenzyme A using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a colored product that absorbs at 412 nm.

Materials:

-

Purified or partially purified this compound thiolase (BnsAB)

-

This compound (substrate)

-

DTNB solution

-

Buffer (e.g., Tris-HCl or potassium phosphate, pH ~8.0)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the buffer and DTNB solution.

-

-

Enzyme Addition:

-

Add a known amount of the enzyme preparation to the cuvette and mix gently.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a known concentration of this compound.

-

-

Measurement:

-

Immediately monitor the increase in absorbance at 412 nm over time.

-

-

Calculation of Activity:

-

Calculate the rate of reaction using the molar extinction coefficient of the DTNB-thiol adduct (14,150 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

General Protocol for a Spectrophotometric Dehydrogenase Assay

The activity of Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase (BnsCD) can be determined by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Purified or partially purified Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase (BnsCD)

-

Naphthyl-2-hydroxymethyl-succinyl-CoA (substrate, may require synthesis)

-

NAD⁺

-

Buffer (e.g., Tris-HCl or potassium phosphate, pH ~7.5-8.5)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the buffer and NAD⁺.

-

-

Substrate Addition:

-

Add a known concentration of Naphthyl-2-hydroxymethyl-succinyl-CoA to the cuvette.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a known amount of the enzyme preparation and mix gently.

-

-

Measurement:

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

-

Calculation of Activity:

-

Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6,220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

-

Logical Relationship for Enzyme Assays

Caption: Logical flow of spectrophotometric enzyme assays.

Conclusion and Future Directions

This compound represents a key metabolic intermediate in the anaerobic degradation of 2-methylnaphthalene. While its existence is established within a defined biochemical pathway, a significant knowledge gap remains concerning the detailed enzymology of its formation and breakdown. The protocols outlined in this guide provide a framework for researchers to pursue the synthesis of this compound and the characterization of the enzymes BnsCD and BnsAB. Future research efforts should focus on the expression and purification of these enzymes to enable detailed kinetic studies. Such investigations will not only deepen our understanding of microbial PAH degradation but may also uncover novel biocatalysts with potential applications in green chemistry and bioremediation. Furthermore, a thorough understanding of this pathway could inform the development of novel strategies for the removal of PAHs from contaminated environments.

References

An In-depth Technical Guide on the Biological Role of Naphthyl-2-oxomethyl-succinyl-CoA in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

Naphthyl-2-oxomethyl-succinyl-CoA is a pivotal, yet transient, intermediate in the anaerobic biodegradation of 2-methylnaphthalene (B46627), a polycyclic aromatic hydrocarbon (PAH). This technical guide delineates the biological role of this compound, detailing its position within the broader metabolic pathway of 2-methylnaphthalene degradation, primarily observed in sulfate-reducing bacteria. The guide provides a comprehensive overview of the enzymatic reactions leading to the formation and subsequent transformation of this molecule. While quantitative kinetic data for the enzymes involved are not extensively available in current literature, this document consolidates the existing knowledge, presents the established reaction sequence, and outlines detailed experimental protocols for the further investigation of this pathway. Visualizations of the metabolic pathway and experimental workflows are provided to facilitate a deeper understanding of the biochemical processes.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent environmental pollutants, and their anaerobic degradation by microorganisms is a key area of research in bioremediation. The anaerobic degradation of 2-methylnaphthalene is a crucial model for understanding the metabolic fate of methylated PAHs. This process involves a series of enzymatic reactions that transform the relatively inert hydrocarbon into central metabolites that can enter mainstream catabolic pathways. This compound emerges as a key intermediate in this complex biochemical cascade. Its role is transient, existing as a substrate for a specific thiolase that cleaves the molecule to propel the degradation pathway forward. Understanding the specifics of its formation and breakdown is essential for a complete picture of anaerobic PAH metabolism and for potential applications in environmental biotechnology.

The Metabolic Pathway of Anaerobic 2-Methylnaphthalene Degradation

The anaerobic degradation of 2-methylnaphthalene into central metabolites is a multi-step process initiated by the activation of the methyl group. This pathway is analogous to the anaerobic degradation of toluene. The entire process is orchestrated by a series of enzymes, encoded by the nms (naphthyl-2-methyl-succinate) and bns (B606305) (benzylsuccinate-like) gene clusters.

The pathway proceeds as follows:

-

Fumarate (B1241708) Addition: The pathway is initiated by the addition of a fumarate molecule to the methyl group of 2-methylnaphthalene. This reaction is catalyzed by Naphthyl-2-methyl-succinate synthase (NmsABC) , forming Naphthyl-2-methyl-succinate.

-

CoA Ligation: The resulting Naphthyl-2-methyl-succinate is then activated by the attachment of Coenzyme A (CoA), a reaction mediated by Naphthyl-2-methyl-succinate CoA transferase (BnsEF) , to produce Naphthyl-2-methyl-succinyl-CoA.

-

Dehydrogenation: Naphthyl-2-methyl-succinyl-CoA is subsequently oxidized by Naphthyl-2-methyl-succinyl-CoA dehydrogenase (BnsG) to form Naphthyl-2-methylene-succinyl-CoA.

-

Hydration: The double bond in Naphthyl-2-methylene-succinyl-CoA is hydrated by Naphthyl-2-methylene-succinyl-CoA hydratase (BnsH) , yielding Naphthyl-2-hydroxymethyl-succinyl-CoA.

-

Oxidation: The hydroxyl group is then oxidized to a ketone by Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase (BnsCD) , forming the central molecule of this guide, This compound .

-

Thiolytic Cleavage: Finally, This compound thiolase (BnsAB) catalyzes the thiolytic cleavage of this compound, breaking it down into 2-Naphthoyl-CoA and Succinyl-CoA .

2-Naphthoyl-CoA is further metabolized through ring reduction and cleavage, while Succinyl-CoA, a key intermediate of the citric acid cycle, can be directly integrated into the central metabolism of the microorganism.

Visualization of the Metabolic Pathway

The following diagram illustrates the sequential enzymatic reactions in the anaerobic degradation of 2-methylnaphthalene, highlighting the central position of this compound.

Quantitative Data

Quantitative data for the enzymes involved in the anaerobic degradation of 2-methylnaphthalene are sparse in the existing scientific literature. The table below summarizes the enzymes and their roles. Further research is required to determine the kinetic parameters for most of these enzymatic steps.

| Enzyme | Gene | Substrate | Product(s) | Known Quantitative Data |

| Naphthyl-2-methyl-succinate synthase | nmsABC | 2-Methylnaphthalene, Fumarate | Naphthyl-2-methyl-succinate | Specific Activity: 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ in dense cell suspensions of a sulfate-reducing culture.[1] |

| Naphthyl-2-methyl-succinate CoA transferase | bnsEF | Naphthyl-2-methyl-succinate, Succinyl-CoA | Naphthyl-2-methyl-succinyl-CoA, Succinate | Not available. |

| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | bnsG | Naphthyl-2-methyl-succinyl-CoA | Naphthyl-2-methylene-succinyl-CoA | Not available. |

| Naphthyl-2-methylene-succinyl-CoA hydratase | bnsH | Naphthyl-2-methylene-succinyl-CoA | Naphthyl-2-hydroxymethyl-succinyl-CoA | Not available. |

| Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase | bnsCD | Naphthyl-2-hydroxymethyl-succinyl-CoA | This compound | Not available. |

| This compound thiolase | bnsAB | This compound | 2-Naphthoyl-CoA, Acetyl-CoA | Not available. |

Experimental Protocols

The study of the anaerobic degradation of 2-methylnaphthalene and the role of this compound involves a combination of microbiological, biochemical, and analytical techniques.

Cultivation of Anaerobic 2-Methylnaphthalene-Degrading Bacteria

Objective: To enrich and cultivate anaerobic bacteria capable of degrading 2-methylnaphthalene.

Methodology:

-

Sample Collection: Obtain sediment or water samples from a PAH-contaminated anaerobic environment.

-

Microcosm Setup: In an anaerobic chamber, prepare microcosms using a defined mineral medium with sulfate (B86663) as the electron acceptor. Add the environmental sample as an inoculum.

-

Substrate Addition: Add 2-methylnaphthalene as the sole carbon source. Due to its low water solubility, it is often dissolved in an inert, non-biodegradable carrier phase like 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN).

-

Incubation: Incubate the microcosms in the dark at a temperature relevant to the source environment (e.g., 20-30°C).

-

Monitoring: Periodically monitor for signs of degradation, such as the depletion of 2-methylnaphthalene and sulfate, and the production of sulfide.

-

Subculturing: Once degradation is established, subculture into fresh medium to enrich for the degrading organisms.

Identification and Quantification of Metabolic Intermediates

Objective: To identify and quantify this compound and other intermediates of the degradation pathway.

Methodology:

-

Sample Preparation:

-

Harvest bacterial cells from an active culture by centrifugation under anaerobic conditions.

-

Extract metabolites using a cold solvent mixture (e.g., acetonitrile/methanol/water).

-

Include an internal standard for quantification.

-

-

Analytical Technique:

-

Employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the separation and detection of the CoA-thioesters.

-

Use a reversed-phase column suitable for polar molecules.

-

Develop a specific Multiple Reaction Monitoring (MRM) method for each target intermediate, including this compound. This involves defining the precursor ion and specific product ions for each molecule.

-

-

Quantification:

-

Generate a standard curve using synthesized standards of the intermediates of interest.

-

Calculate the concentration of the intermediates in the cell extracts based on the standard curve and the internal standard.

-

Enzyme Assays

Objective: To measure the activity of the enzymes in the 2-methylnaphthalene degradation pathway, particularly this compound thiolase.

Methodology:

-

Cell-Free Extract Preparation:

-

Harvest cells and resuspend them in an anaerobic buffer.

-

Lyse the cells using methods such as sonication or French press.

-

Centrifuge to remove cell debris and obtain the cell-free extract.

-

-

Thiolase Activity Assay (Spectrophotometric):

-

The activity of thiolases can often be monitored by observing the change in absorbance related to the CoA-thioester bond.

-

For the cleavage of this compound, the reaction mixture would contain the cell-free extract, Coenzyme A, and the substrate (this compound, which would need to be synthesized).

-

The reaction progress can be followed by monitoring the decrease in absorbance of the substrate or the increase in absorbance of a product, if they have distinct spectral properties.

-

-

Coupled Enzyme Assays: If direct spectrophotometric measurement is not feasible, the reaction can be coupled to another enzyme that produces a detectable product (e.g., NAD(P)H).

Experimental Workflow Visualization

The following diagram outlines a general workflow for the investigation of the anaerobic 2-methylnaphthalene degradation pathway.

Conclusion and Future Perspectives

This compound is a crucial intermediate in the anaerobic degradation pathway of 2-methylnaphthalene. Its formation and subsequent thiolytic cleavage are essential steps that lead to the production of metabolites that can be integrated into the central metabolism of anaerobic microorganisms. While the qualitative aspects of this pathway are reasonably well-understood, there is a notable lack of quantitative data on the kinetics of the enzymes involved.

Future research should focus on:

-

Heterologous expression and purification of the bns and nms gene products to allow for detailed in vitro characterization of each enzyme.

-

Determination of the kinetic parameters (Km, Vmax, kcat) for each enzyme in the pathway to develop a quantitative model of the metabolic flux.

-

In vivo quantification of the intracellular concentrations of this compound and other pathway intermediates to understand the metabolic regulation and potential rate-limiting steps.

A deeper understanding of the biological role and biochemical properties of this compound and its associated enzymes will not only advance our fundamental knowledge of anaerobic PAH degradation but also pave the way for the development of more effective bioremediation strategies for PAH-contaminated environments.

References

An In-depth Technical Guide to Naphthyl-2-oxomethyl-succinyl-CoA: A Putative Coenzyme A Derivative for Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) and its thioester derivatives, such as succinyl-CoA, are central to numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism. The development of synthetic analogs of these vital molecules provides powerful tools for elucidating enzymatic mechanisms, probing active sites, and discovering novel therapeutic agents. This technical guide focuses on a hypothetical derivative, Naphthyl-2-oxomethyl-succinyl-CoA, as a case study to explore the synthesis, characterization, and potential applications of bespoke Coenzyme A analogs. We provide detailed experimental protocols, data presentation tables for hypothetical characterization and activity, and logical workflows for the investigation of such compounds as potential enzyme inhibitors.

Introduction: The Significance of Succinyl-CoA and its Analogs

Succinyl-CoA is a critical intermediate in cellular metabolism, participating in the citric acid cycle, heme synthesis, and the metabolism of amino acids and odd-chain fatty acids.[1][2] Its central role makes the enzymes that utilize it, such as succinyl-CoA synthetase, attractive targets for drug development. The synthesis of succinyl-CoA analogs allows for the investigation of enzyme-substrate interactions and the development of specific inhibitors.

A molecule such as this compound, incorporating a bulky, hydrophobic naphthyl group, could be designed to probe the active sites of succinyl-CoA-utilizing enzymes. The naphthyl moiety can engage in π-π stacking interactions within an enzyme's active site, potentially leading to high-affinity binding and potent, specific inhibition.[3] This guide will use this hypothetical molecule to illustrate the principles and methodologies involved in the study of novel CoA derivatives.

Synthesis of this compound

The synthesis of a complex molecule like this compound is a multi-step process that can be approached through chemical or chemoenzymatic methods. Here, we outline a plausible chemical synthesis pathway.

Synthesis of the Naphthyl-succinyl Moiety

The precursor acid, 2-(naphthalen-2-ylmethyl)succinic acid, has been successfully synthesized.[4] This can be achieved through the reaction of a naphthalene (B1677914) derivative with a succinic acid anhydride (B1165640) derivative, followed by purification.

Activation of the Carboxylic Acid

To facilitate the formation of a thioester bond with Coenzyme A, the carboxylic acid group of the naphthyl-succinyl moiety must be activated. This can be achieved using various coupling agents, such as N,N'-carbonyldiimidazole (CDI), to form a reactive acyl-imidazole intermediate.[3]

Thioesterification with Coenzyme A

The final step involves the reaction of the activated naphthyl-succinyl intermediate with the free thiol group of Coenzyme A. This reaction is typically performed in an aqueous buffer at a controlled pH to ensure the stability of Coenzyme A.[5]

Experimental Protocols

Protocol for Chemical Synthesis of this compound

This protocol is a representative method adapted from general procedures for acyl-CoA synthesis.[3][5]

Materials:

-

2-(naphthalen-2-ylmethyl)succinic acid

-

N,N'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Coenzyme A trilithium salt

-

Sodium bicarbonate buffer (0.5 M, pH 8.0)

-

HPLC-grade water and acetonitrile (B52724)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Activation of 2-(naphthalen-2-ylmethyl)succinic acid:

-

Dissolve 2-(naphthalen-2-ylmethyl)succinic acid (1.2 equivalents) in anhydrous THF.

-

Add CDI (1.5 equivalents) and stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 1-2 hours, or until the activation is complete (monitored by TLC or LC-MS).

-

Remove the THF under reduced pressure to yield the crude acyl-imidazole intermediate.

-

-

Thioesterification:

-

Dissolve Coenzyme A trilithium salt (1 equivalent) in ice-cold 0.5 M sodium bicarbonate buffer (pH 8.0).

-

Slowly add a solution of the crude acyl-imidazole intermediate dissolved in a minimal amount of THF to the Coenzyme A solution with vigorous stirring.

-

Maintain the reaction on ice and stir for 2-4 hours. Monitor the reaction progress by HPLC.

-

-

Purification:

-

Purify the reaction mixture by preparative reverse-phase HPLC using a C18 column.

-

Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.

-

Collect fractions containing the desired product, identified by UV absorbance at 260 nm.

-

Lyophilize the pure fractions to obtain this compound as a white powder.

-

Protocol for Characterization by HPLC-MS and NMR

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a mass spectrometer (LC-MS).

-

Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 500 MHz).

-

Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 0.2 mL/min.

-

Detection: UV at 260 nm and mass spectrometry in positive ion mode.

-

Expected Result: A single major peak with the correct mass-to-charge ratio for this compound.

-

Sample Preparation: Dissolve the lyophilized product in D₂O.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Analysis: The spectra should show characteristic peaks for the adenine, ribose, pantothenate, and the naphthyl-succinyl moieties. The disappearance of the free thiol proton signal from Coenzyme A and the appearance of new signals corresponding to the naphthyl-succinyl group would confirm the synthesis.

Protocol for Enzymatic Assay: Inhibition of Succinyl-CoA Synthetase

This protocol describes a representative assay to determine the inhibitory potential of this compound on succinyl-CoA synthetase.[11][12]

Materials:

-

Succinyl-CoA Synthetase (SCS) from a commercial source.

-

Succinate

-

Coenzyme A

-

ATP

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing MgCl₂)

-

Coupling enzymes and substrates for a colorimetric or fluorometric readout (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase with NADH for a coupled assay).

-

This compound (inhibitor).

Procedure for IC₅₀ Determination: [13][14]

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, succinate, CoA, ATP, and the coupling enzymes/substrates.

-

Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding succinyl-CoA synthetase.

-

Monitor the reaction rate (e.g., the decrease in absorbance of NADH at 340 nm) over time in a plate reader.

-

Calculate the initial velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

Table 1: Hypothetical Characterization Data for this compound

| Parameter | Value | Method |

| Molecular Formula | C₃₆H₄₆N₇O₁₉P₃S | Calculated |

| Molecular Weight | 1005.77 g/mol | Calculated |

| HPLC Retention Time | 15.2 min | C18 RP-HPLC |

| ESI-MS (m/z) | 1006.18 [M+H]⁺ | Mass Spectrometry |

| ¹H NMR (D₂O, ppm) | δ 8.5 (s, 1H), 8.2 (s, 1H), 7.9-7.5 (m, 7H), 6.1 (d, 1H), ... | NMR Spectroscopy |

| Purity | >95% | HPLC-UV (260 nm) |

Table 2: Hypothetical Kinetic Data for Inhibition of Succinyl-CoA Synthetase

| Parameter | Value | Method |

| IC₅₀ | 5.2 µM | Coupled Enzymatic Assay |

| Kᵢ | 2.8 µM | Michaelis-Menten Kinetics |

| Mechanism of Inhibition | Competitive (vs. Succinyl-CoA) | Lineweaver-Burk Analysis |

Visualizations: Pathways and Workflows

Diagram 1: Succinyl-CoA Metabolism

Caption: Key metabolic pathways involving Succinyl-CoA.

Diagram 2: Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of a CoA analog.

Diagram 3: Logical Workflow for Inhibitor Development

References

- 1. Determination of acyl-CoA esters and acyl-CoA synthetase activity in mouse brain areas by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Succinyl-CoA - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Succinyl-CoA Synthetase (SCS) Activity Assay Kit - Elabscience® [elabscience.com]

- 12. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. courses.edx.org [courses.edx.org]

- 14. m.youtube.com [m.youtube.com]

The Enigmatic Molecule: A Technical Guide to Naphthyl-2-oxomethyl-succinyl-CoA

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Naphthyl-2-oxomethyl-succinyl-CoA, a complex coenzyme A derivative. Due to the limited availability of specific published data on this molecule, this document combines known information with theoretically derived protocols and pathways based on established biochemical and chemical principles. The guide covers the predicted physicochemical properties, a plausible synthetic route, and potential biological applications, with a focus on its role as a potential modulator of metabolic and signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound (CAS No. 950761-58-7) is a coenzyme A (CoA) derivative characterized by the presence of a naphthyl moiety linked to a succinyl-CoA backbone via an oxomethyl group. While commercially available, detailed scientific literature regarding its specific discovery, synthesis, and biological function is not readily accessible in the public domain. This guide aims to bridge this knowledge gap by providing a foundational understanding of the molecule, drawing parallels from related compounds and general principles of CoA biochemistry. The information presented herein is intended to serve as a valuable resource for researchers interested in exploring the potential of this and similar molecules in drug discovery and chemical biology.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in Table 1. These properties are calculated based on its chemical structure and provide essential information for its handling, storage, and use in experimental settings.

| Property | Predicted Value | Source |

| Chemical Formula | C36H46N7O20P3S | MedchemExpress[1] |

| CAS Number | 950761-58-7 | MedchemExpress[1] |

| Molecular Weight | 1021.77 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in aqueous buffers and polar organic solvents | Predicted |

| Stability | Stable under standard laboratory conditions; susceptible to hydrolysis | Predicted |

Table 1: Predicted Physicochemical Properties of this compound

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be devised based on established methods for the synthesis of CoA esters. A chemo-enzymatic approach is proposed, which combines the precision of enzymatic reactions with the versatility of organic chemistry.

Experimental Protocol: A Proposed Chemo-Enzymatic Synthesis

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

2-Naphthylacetic acid

-

Oxalyl chloride

-

N-Hydroxysuccinimide (NHS)

-

Coenzyme A trilithium salt

-

Succinyl-CoA synthetase

-

ATP, MgCl2, and relevant buffers

Procedure:

-

Activation of 2-Naphthylacetic acid:

-

Dissolve 2-Naphthylacetic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add oxalyl chloride dropwise at 0°C to form the corresponding acid chloride.

-

React the acid chloride with N-Hydroxysuccinimide (NHS) in the presence of a base (e.g., triethylamine) to yield the NHS ester of 2-naphthylacetic acid.

-

-

Formation of Naphthyl-2-acetyl-CoA:

-

Dissolve the NHS ester in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

-

Add Coenzyme A trilithium salt to the solution. The thioester bond will form between the acetyl group and the sulfhydryl group of CoA.

-

-

Enzymatic Succinylation:

-

To a solution containing the purified Naphthyl-2-acetyl-CoA, add succinate, ATP, and MgCl2.

-

Initiate the reaction by adding succinyl-CoA synthetase. This enzyme will catalyze the formation of this compound.

-

-

Purification:

-

The final product can be purified using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18).

-

Caption: A proposed workflow for the chemo-enzymatic synthesis of this compound.

Potential Biological Roles and Signaling Pathways

The structure of this compound suggests several potential biological roles, primarily as a modulator of enzymes that utilize succinyl-CoA or related acyl-CoA molecules.

Interaction with Succinyl-CoA Utilizing Enzymes

Succinyl-CoA is a central metabolite in the citric acid cycle and is involved in heme synthesis and ketone body metabolism. The introduction of the bulky naphthyl group could lead to several effects:

-

Competitive Inhibition: this compound may act as a competitive inhibitor for enzymes that bind succinyl-CoA, such as α-ketoglutarate dehydrogenase and succinyl-CoA synthetase.

-

Allosteric Modulation: The naphthyl moiety could bind to allosteric sites on target enzymes, leading to either activation or inhibition of their catalytic activity.

Role in Post-Translational Modifications

Recent research has highlighted the importance of protein succinylation as a post-translational modification. While often non-enzymatic, specific succinyltransferases may exist. This compound could potentially be used as a chemical probe to study these processes or as an inhibitor of desuccinylating enzymes like sirtuins.

Hypothetical Signaling Pathway

The introduction of this compound into a cellular system could perturb metabolic pathways that are closely linked to cellular signaling. For instance, by inhibiting the citric acid cycle, it could alter the cellular energy status (ATP/ADP ratio), which in turn can affect the activity of AMP-activated protein kinase (AMPK), a master regulator of metabolism.

Caption: A hypothetical signaling pathway illustrating the potential downstream effects of inhibiting the citric acid cycle with this compound.

Quantitative Data

As specific experimental data for this compound is unavailable, the following table provides a template for the types of quantitative data that should be generated to characterize this molecule fully.

| Parameter | Experimental Method | Expected Outcome/Value Range |

| Inhibition Constant (Ki) | Enzyme Kinetics Assay | To be determined (nM to µM range) |

| IC50 Value | Cell-based Proliferation Assay | To be determined (µM range) |

| Binding Affinity (Kd) | Surface Plasmon Resonance | To be determined (nM to µM range) |

| Cellular Uptake | LC-MS/MS Analysis | To be determined |

Table 2: Template for Quantitative Biological Data

Conclusion

This compound represents an intriguing yet understudied molecule with the potential to be a valuable tool in chemical biology and drug discovery. This technical guide has provided a foundational framework for its synthesis and potential biological applications. Further experimental investigation is required to validate the proposed hypotheses and to fully elucidate the biological role of this enigmatic coenzyme A derivative. The methodologies and theoretical pathways presented here offer a starting point for researchers to embark on the exploration of this and other novel acyl-CoA analogs.

References

A Comprehensive Review of Naphthyl-CoA Derivatives in Biochemical Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While a direct literature review for "Naphthyl-2-oxomethyl-succinyl-CoA" does not yield specific studies on this molecule, a comprehensive analysis of structurally similar compounds reveals a significant body of research. This whitepaper will explore the synthesis, biological roles, and enzymatic interactions of closely related naphthyl-succinyl-CoA and naphthoyl-CoA derivatives. The primary focus of existing research is on the anaerobic degradation of naphthalene (B1677914), where these molecules are key intermediates. Furthermore, the structural analogy of these compounds to essential metabolic molecules like succinyl-CoA suggests their potential as enzyme inhibitors, a concept that will be explored herein. This review aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the current state of knowledge and potential future directions for the study of naphthyl-CoA compounds.

Part 1: Naphthyl-CoA Derivatives in Anaerobic Naphthalene Degradation

A significant body of research has elucidated the role of naphthyl-CoA derivatives in the anaerobic biodegradation of naphthalene, a polycyclic aromatic hydrocarbon. In this pathway, naphthalene is initially activated and then undergoes a series of enzymatic transformations.

The key intermediates in this process include 2-naphthoic acid and its coenzyme A thioester, 2-naphthoyl-CoA.[1][2][3] A crucial step in this pathway is the dearomatization of the naphthyl ring system, a challenging biochemical reaction. This is catalyzed by a novel class of enzymes known as 2-naphthoyl-CoA reductases (NCRs).[2][4] These enzymes reduce 2-naphthoyl-CoA to 5,6,7,8-tetrahydro-2-naphthoyl-CoA.[2][3]

Additionally, a related compound, 2-(2-Naphthylmethyl)succinyl-CoA, has been identified and is noted to be involved in a reaction with Coenzyme A to produce Succinyl-CoA and 2-Naphthoyl-CoA.[5] This reaction provides a direct link between a naphthyl-succinyl-CoA derivative and the naphthalene degradation pathway.

Quantitative Data on Naphthyl-CoA Derivatives and Associated Enzymes

While extensive quantitative data on "this compound" is unavailable due to a lack of specific studies, the following table summarizes the available information on related compounds and enzymes.

| Compound/Enzyme | Parameter | Value | Organism/Conditions | Reference |

| 2-Naphthoyl-CoA Reductase (NCR) | Redox Potential (E°') of NCoA to 5,6-DHNCoA | -493 mV | Sulfate-reducing naphthalene-degrading cultures N47 and NaphS2 | [4] |

| 5,6-DHNCoA Reductase | Redox Potential (E°') of 5,6-DHNCoA to THNCoA | -375 mV | Sulfate-reducing naphthalene-degrading cultures N47 and NaphS2 | [4] |

Experimental Protocols

1. Assay for 2-Naphthoyl-CoA Reductase (NCR) Activity

-

Objective: To determine the enzymatic activity of NCR by monitoring the reduction of 2-naphthoyl-CoA.

-

Principle: The assay measures the decrease in absorbance of the substrate, 2-naphthoyl-CoA, or the electron donor.

-

Materials:

-

Purified NCR enzyme or cell-free extract

-

2-Naphthoyl-CoA (substrate)

-

Reduced electron donor (e.g., NADH, titanium(III) citrate)

-

Anaerobic cuvettes and spectrophotometer

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

-

Procedure:

-

The assay is performed under strict anaerobic conditions.

-

The reaction mixture containing the assay buffer and 2-naphthoyl-CoA is prepared in an anaerobic cuvette.

-

The reaction is initiated by the addition of the NCR enzyme.

-

The decrease in absorbance at a specific wavelength corresponding to the electron donor or substrate is monitored over time.

-

Enzyme activity is calculated based on the rate of substrate conversion.

-

2. Heterologous Expression of NCR Genes in E. coli

-

Objective: To produce functional NCR enzyme for characterization.

-

Principle: The genes encoding NCR are cloned into an expression vector and introduced into a suitable E. coli host strain for protein production.

-

Procedure:

-

The candidate genes for NCR are amplified from the genomic DNA of naphthalene-degrading bacteria (e.g., N47 and NaphS2 cultures).

-

The amplified genes are cloned into an appropriate expression vector (e.g., pET vector system).

-

The recombinant plasmid is transformed into an E. coli expression host (e.g., E. coli BL21(DE3)).

-

The transformed E. coli is cultured, and protein expression is induced (e.g., with IPTG).

-

The cells are harvested, and the recombinant NCR enzyme is purified using standard chromatography techniques.

-

Signaling Pathways and Experimental Workflows

Anaerobic Naphthalene Degradation Pathway

Caption: Anaerobic degradation pathway of naphthalene highlighting the formation and reduction of 2-naphthoyl-CoA.

Workflow for Identification and Characterization of 2-Naphthoyl-CoA Reductase

Caption: Experimental workflow for the identification, production, and characterization of 2-naphthoyl-CoA reductase.

Part 2: Potential for Enzyme Inhibition

The structural similarity of naphthyl-succinyl-CoA derivatives to the endogenous molecule succinyl-CoA suggests that they could act as competitive inhibitors of enzymes that utilize succinyl-CoA as a substrate. Succinyl-CoA is a critical intermediate in the citric acid cycle and is involved in various metabolic processes.[6][7]

Succinyl-CoA Synthetase as a Potential Target

Succinyl-CoA synthetase (SCS) catalyzes the conversion of succinyl-CoA to succinate, coupled with the phosphorylation of GDP or ADP.[7][8][9] The active site of SCS binds succinyl-CoA, and a molecule like this compound could potentially compete for this binding site, thereby inhibiting the enzyme's activity. Research has been conducted on inhibitors of SCS, highlighting its potential as a drug target.[10]

Other Potential Enzyme Targets

-

Succinyl-CoA:3-ketoacid-CoA transferase (SCOT): This enzyme is involved in ketone body metabolism. Inhibitors of SCOT are being investigated for the treatment of type 2 diabetes.[11]

-

α-Ketoglutarate Dehydrogenase Complex: This enzyme complex synthesizes succinyl-CoA from α-ketoglutarate.

-

Acetyl-CoA Synthetase: While not a direct user of succinyl-CoA, the general class of CoA-utilizing enzymes could be susceptible to inhibition by CoA derivatives.[12]

Hypothetical Inhibitory Mechanism

The diagram below illustrates the hypothetical competitive inhibition of Succinyl-CoA Synthetase by a naphthyl-succinyl-CoA derivative.

Caption: Hypothetical competitive inhibition of Succinyl-CoA Synthetase by a naphthyl-succinyl-CoA derivative.

Conclusion and Future Directions

While the specific compound "this compound" is not documented in the current scientific literature, the study of related naphthyl-CoA derivatives provides a solid foundation for future research. The established role of these compounds in the anaerobic degradation of naphthalene opens avenues for bioremediation research. More pertinently for drug development professionals, the structural similarity of these molecules to key metabolic intermediates like succinyl-CoA points towards a promising, yet largely unexplored, potential for enzyme inhibition.

Future research should focus on:

-

Synthesis and Characterization: The chemical synthesis and detailed spectroscopic characterization of this compound and other derivatives.

-

Enzyme Inhibition Assays: Systematic screening of these compounds against a panel of CoA-utilizing enzymes, including Succinyl-CoA Synthetase and SCOT, to determine their inhibitory potential and kinetics.

-

Structural Biology: Co-crystallization of promising inhibitors with their target enzymes to elucidate the precise binding mode and guide further rational drug design.

-

Cellular and in vivo Studies: Evaluation of the most potent inhibitors in cellular models and preclinical animal models to assess their therapeutic potential.

By leveraging the existing knowledge on related compounds and pursuing these future directions, the scientific community can unlock the full potential of novel naphthyl-CoA derivatives in both basic research and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and characterization of 2-naphthoyl-coenzyme A reductase, the prototype of a novel class of dearomatizing reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two distinct old yellow enzymes are involved in naphthyl ring reduction during anaerobic naphthalene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Succinyl-CoA - Wikipedia [en.wikipedia.org]

- 7. bu.edu [bu.edu]

- 8. threonyl-tRNA synthetase [chem.uwec.edu]

- 9. Expression of two succinyl-CoA synthetases with different nucleotide specificities in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of succinyl CoA synthetase histidine-phosphorylation in Trypanosoma brucei by an inhibitor of bacterial two-component systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a succinyl CoA:3-ketoacid CoA transferase inhibitor selective for peripheral tissues that improves glycemia in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

The Divergent Fates of Naphthalene and 2-Methylnaphthalene: A Technical Guide to the Central Role of Naphthyl-2-oxomethyl-succinyl-CoA in Anaerobic Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs) is a critical biogeochemical process, with significant implications for environmental remediation and industrial biotechnology. This technical guide provides an in-depth analysis of the anaerobic metabolic pathways of naphthalene (B1677914) and 2-methylnaphthalene (B46627), with a particular focus on the pivotal intermediate, Naphthyl-2-oxomethyl-succinyl-CoA. While both pathways converge to the central metabolite 2-naphthoyl-CoA, their initial activation strategies diverge significantly. This document elucidates the enzymatic steps, presents available quantitative data, details experimental protocols for key assays, and provides visual representations of the biochemical transformations. This comprehensive overview is intended to serve as a valuable resource for researchers investigating microbial degradation of PAHs, as well as for professionals in drug development exploring novel enzymatic pathways for biocatalysis and drug metabolism studies.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants that pose significant environmental and health risks. While aerobic degradation of PAHs has been extensively studied, their fate in anoxic environments is of increasing interest. Anaerobic microorganisms have evolved unique biochemical strategies to activate and degrade these stable aromatic compounds. This guide focuses on the anaerobic metabolism of two closely related PAHs, naphthalene and 2-methylnaphthalene, highlighting a key mechanistic divergence in their initial activation pathways.

The central thesis of this document is the critical involvement of This compound as an intermediate in the anaerobic degradation of 2-methylnaphthalene, a pathway that contrasts with the direct carboxylation mechanism employed for naphthalene degradation. Understanding these distinct enzymatic routes is crucial for developing effective bioremediation strategies and for harnessing the catalytic potential of these microbial systems.

The Dichotomy of Initial Activation: Naphthalene vs. 2-Methylnaphthalene

The initial attack on the chemically stable aromatic rings of naphthalene and 2-methylnaphthalene under anaerobic conditions represents a significant energetic hurdle. Microorganisms have evolved two distinct strategies to overcome this challenge.

Naphthalene Degradation: A Path of Direct Carboxylation

The anaerobic degradation of naphthalene is initiated by a direct carboxylation of the aromatic ring, a reaction that does not involve the formation of this compound.

-

Naphthalene Carboxylation: The pathway commences with the carboxylation of naphthalene to 2-naphthoic acid. This reaction is catalyzed by a putative naphthalene carboxylase.

-

CoA Ligation: The resulting 2-naphthoic acid is then activated to its coenzyme A (CoA) thioester, 2-naphthoyl-CoA , by a 2-naphthoate—CoA ligase.

From this point, the degradation of 2-naphthoyl-CoA proceeds through a series of ring reduction and cleavage reactions, as will be detailed in a later section.

2-Methylnaphthalene Degradation: The Centrality of this compound

In contrast to naphthalene, the presence of a methyl group on 2-methylnaphthalene provides a reactive site for a different activation mechanism, one that centrally involves this compound. This pathway is analogous to the anaerobic degradation of toluene.

The degradation proceeds through the following key steps:

-

Fumarate (B1241708) Addition: The pathway is initiated by the addition of fumarate to the methyl group of 2-methylnaphthalene, forming (2-naphthylmethyl)succinic acid . This reaction is catalyzed by the enzyme (2-naphthylmethyl)succinate synthase .

-

CoA Activation: The (2-naphthylmethyl)succinic acid is then activated to its CoA ester, (2-naphthylmethyl)succinyl-CoA , by a specific CoA transferase or synthetase.

-

Dehydrogenation: (2-naphthylmethyl)succinyl-CoA is subsequently oxidized to (2-naphthylmethylene)succinyl-CoA by a dehydrogenase.

-

Hydration: The double bond in (2-naphthylmethylene)succinyl-CoA is hydrated to form (2-naphthyl-2-hydroxymethyl)succinyl-CoA .

-

Second Dehydrogenation: A second dehydrogenation step oxidizes the hydroxyl group, yielding the key intermediate This compound .

-

Thiolytic Cleavage: Finally, This compound undergoes thiolytic cleavage, catalyzed by a thiolase, to produce 2-naphthoyl-CoA and acetyl-CoA .

This sequence of reactions effectively channels 2-methylnaphthalene into the central anaerobic aromatic degradation pathway at the level of 2-naphthoyl-CoA.

Downstream Degradation of 2-Naphthoyl-CoA

Both the naphthalene and 2-methylnaphthalene degradation pathways converge at the formation of 2-naphthoyl-CoA. The subsequent degradation of this central intermediate involves the reduction of the aromatic rings followed by ring cleavage.

-

Ring Reduction: 2-naphthoyl-CoA undergoes a series of reduction reactions, catalyzed by reductases, to dearomatize the naphthalene ring system. This multi-step process leads to the formation of intermediates such as 5,6,7,8-tetrahydro-2-naphthoyl-CoA and hexahydro-2-naphthoyl-CoA.[1][2][3]

-

Ring Cleavage: The reduced ring system is then susceptible to hydrolytic cleavage, initiating a β-oxidation-like cascade that ultimately breaks down the bicyclic structure into smaller, readily metabolizable molecules that can enter central metabolism.[1]

Quantitative Data

The following table summarizes the available quantitative data for key enzymes involved in the anaerobic degradation of 2-methylnaphthalene. Data for the direct naphthalene carboxylation pathway is less characterized in terms of specific enzyme kinetics.

| Enzyme | Organism/System | Substrate | Specific Activity | Km | Vmax | Reference(s) |

| (2-Naphthylmethyl)succinate synthase | Sulfate-reducing enrichment culture N47 | 2-Methylnaphthalene, Fumarate | 0.020 ± 0.003 nmol min⁻¹ mg⁻¹ of protein | N/A | N/A | [4] |

| Succinyl-CoA:(2-naphthylmethyl)succinate CoA-transferase | Sulfate-reducing enrichment culture N47 | (2-Naphthylmethyl)succinic acid | 19.6 nmol min⁻¹ mg⁻¹ of protein | N/A | N/A | [5] |

| (2-Naphthylmethyl)succinyl-CoA dehydrogenase | Sulfate-reducing enrichment culture N47 | (2-Naphthylmethyl)succinyl-CoA | 0.115 nmol min⁻¹ mg⁻¹ of protein (using PMS) | N/A | N/A | [5] |

| Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase | - | Naphthyl-2-hydroxymethyl-succinyl-CoA | Data not available | - | - | - |

| This compound thiolase | - | This compound | Data not available | - | - | - |

N/A: Not available in the cited literature. PMS: Phenazine (B1670421) methosulphate (artificial electron acceptor).

Experimental Protocols

This section provides an overview of the methodologies used to study the key enzymatic reactions in the anaerobic degradation of 2-methylnaphthalene.

Assay for (2-Naphthylmethyl)succinate Synthase Activity

This assay measures the initial addition of fumarate to 2-methylnaphthalene.

Principle: The formation of (2-naphthylmethyl)succinic acid from 2-methylnaphthalene and fumarate is monitored over time.

Protocol Outline:

-

Preparation of Cell-Free Extracts: Anaerobically grown cells are harvested by centrifugation and resuspended in an anoxic buffer (e.g., potassium phosphate (B84403) buffer with a reducing agent like titanium(III) citrate). Cells are lysed by methods such as sonication or French press under strictly anaerobic conditions.

-

Reaction Mixture: The assay mixture, prepared in an anaerobic chamber or using Hungate techniques, contains:

-

Cell-free extract

-

2-Methylnaphthalene (added from a stock solution in an organic solvent like hexadecane (B31444) to ensure a saturated aqueous concentration)

-

Fumarate (e.g., 1-5 mM)

-

Anoxic buffer

-

-

Incubation: The reaction is initiated by the addition of the cell-free extract and incubated at the optimal growth temperature of the organism.

-

Sampling and Quenching: At specific time points, aliquots are withdrawn and the reaction is quenched, for example, by the addition of acid (e.g., HCl) or a polar organic solvent (e.g., methanol).

-

Analysis: The formation of (2-naphthylmethyl)succinic acid is quantified by High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) detection. The product can be identified and quantified by comparison with a synthesized standard.

Assay for Succinyl-CoA:(2-naphthylmethyl)succinate CoA-transferase Activity

This assay measures the activation of (2-naphthylmethyl)succinic acid.

Principle: The transfer of CoA from a donor (e.g., succinyl-CoA) to (2-naphthylmethyl)succinic acid is monitored by following the formation of (2-naphthylmethyl)succinyl-CoA or the consumption of the substrates.

Protocol Outline:

-

Preparation of Cell-Free Extracts: As described in 5.1.

-

Reaction Mixture:

-

Cell-free extract

-

(2-Naphthylmethyl)succinic acid

-

Succinyl-CoA (as the CoA donor)

-

Anoxic buffer

-

-

Incubation: The reaction is initiated by adding the cell-free extract or one of the substrates.

-

Analysis: The reaction can be monitored continuously in a spectrophotometer by coupling the release of succinate (B1194679) to a subsequent enzymatic reaction that leads to a change in absorbance (e.g., using succinate dehydrogenase). Alternatively, the reaction can be stopped at different time points and the formation of (2-naphthylmethyl)succinyl-CoA can be analyzed by HPLC or LC-MS.

Assay for Dehydrogenase and Thiolase Activities

Assays for the dehydrogenases acting on (2-naphthylmethyl)succinyl-CoA and (2-naphthyl-2-hydroxymethyl)succinyl-CoA, and the thiolase acting on this compound, follow similar principles.

Principle: The activity of dehydrogenases can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor (e.g., phenazine methosulphate, dichlorophenolindophenol) or the natural electron acceptor NAD⁺/NADP⁺. Thiolase activity can be monitored by following the disappearance of the substrate or the formation of the products (2-naphthoyl-CoA and acetyl-CoA) using HPLC or LC-MS.

Protocol Outline:

-

Substrate Synthesis: The CoA-ester substrates for these enzymes are often not commercially available and need to be chemically or enzymatically synthesized.

-

Spectrophotometric Assay (for dehydrogenases):

-

The reaction mixture in a cuvette contains the cell-free extract, the specific CoA-ester substrate, and an electron acceptor.

-

The change in absorbance of the electron acceptor is monitored over time.

-

-

Discontinuous Assay (for all enzymes):

-

The reaction is initiated and stopped at various time points.

-

The reaction mixture is analyzed by HPLC or LC-MS to quantify the consumption of the substrate and the formation of the product(s).

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and a general experimental workflow.

Figure 1: Anaerobic degradation pathway of naphthalene via direct carboxylation.

Figure 2: Anaerobic degradation of 2-methylnaphthalene via the this compound pathway.

Figure 3: General experimental workflow for the characterization of enzymes in anaerobic degradation pathways.

Conclusion and Future Directions

The anaerobic degradation of naphthalene and 2-methylnaphthalene exemplifies the metabolic versatility of microorganisms in anoxic environments. The central role of this compound in the 2-methylnaphthalene pathway highlights a key biochemical strategy for activating alkylated aromatic compounds. In contrast, the direct carboxylation of naphthalene showcases an alternative, equally effective mechanism for initiating the degradation of the parent PAH.

While significant progress has been made in elucidating these pathways, several knowledge gaps remain. Future research should focus on:

-

Purification and characterization of the key enzymes: Many of the enzymes in these pathways have only been studied in cell-free extracts. Their purification and detailed kinetic characterization are essential for a complete understanding of their function.

-

Elucidation of the regulatory mechanisms: The genetic regulation of these degradation pathways is largely unknown. Understanding how these genes are expressed in response to the presence of PAHs will be crucial for optimizing bioremediation processes.

-

Exploration of the broader substrate range: Investigating the substrate specificity of these enzymes could reveal their potential for degrading other, more complex PAHs.

-

Application in biocatalysis: The unique chemistries catalyzed by these enzymes, particularly the initial activation steps, could be harnessed for the development of novel biocatalytic processes in industrial and pharmaceutical applications.

This technical guide provides a solid foundation for researchers and professionals working in the fields of environmental microbiology, bioremediation, and drug development. A deeper understanding of the intricate biochemical machinery employed by anaerobic microorganisms to degrade PAHs will undoubtedly pave the way for innovative solutions to environmental challenges and the development of novel biotechnological tools.

References

- 1. The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anaerobic Degradation of 2-Methylnaphthalene: A Deep Dive into the Role of Naphthyl-2-oxomethyl-succinyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core research surrounding Naphthyl-2-oxomethyl-succinyl-CoA, a key intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene (B46627). The primary focus of this document is to provide a comprehensive overview of the metabolic context, enzymatic transformations, and the experimental evidence supporting the current understanding of this pathway. The information is primarily drawn from studies on the sulfate-reducing enrichment culture N47, a model system for investigating the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs).

The Metabolic Significance of this compound

This compound is a transient but crucial molecule in the beta-oxidation-like pathway that converts naphthyl-2-methyl-succinate to 2-naphthoyl-CoA and succinyl-CoA. This pathway is a central part of the anaerobic degradation of 2-methylnaphthalene, a toxic component of crude oil and creosote. Understanding this pathway is vital for developing bioremediation strategies for PAH-contaminated environments.

The key enzymatic step involving this intermediate is catalyzed by This compound thiolase . This enzyme facilitates the thiolytic cleavage of this compound in the presence of Coenzyme A (CoA), yielding 2-Naphthoyl-CoA and Succinyl-CoA.

Quantitative Data from Key Research

| Parameter | Value | Organism/Culture | Reference |

| Specific activity of naphthyl-2-methyl-succinate synthase | 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ | Enrichment culture N47 | [1] |

| Accumulation of naphthyl-2-methyl-succinic acid in culture supernatants | Up to 0.5 μM | Enrichment culture N47 | [1][2] |

| Naphthalene (B1677914) degradation rate | Approx. 30-80 μM over 90 days | Nitrate-reducing pure cultures | [3] |

| Mineralization of [¹⁴C]-naphthalene | 7-20% of initial amount | Nitrate-reducing pure cultures | [3] |

| Sulfide formation from naphthalene degradation | 53-93% of theoretical amount for complete mineralization | Enrichment cultures | [4] |

Signaling and Metabolic Pathways

The anaerobic degradation of 2-methylnaphthalene is a multi-step process. The following diagram illustrates the central pathway leading to the formation and transformation of this compound.

Caption: Anaerobic degradation pathway of 2-methylnaphthalene.

Experimental Protocols

While a specific, detailed protocol for the assay of this compound thiolase is not explicitly provided in the literature, a plausible methodology can be constructed based on the known reaction and general enzymatic assays for thiolases.

Proposed Protocol for this compound Thiolase Assay

Objective: To determine the enzymatic activity of this compound thiolase in cell-free extracts of the sulfate-reducing enrichment culture N47.

Principle: The activity of the thiolase is measured by monitoring the formation of one of its products, 2-Naphthoyl-CoA, over time. The quantification of 2-Naphthoyl-CoA can be achieved using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell-free extract of enrichment culture N47 grown on 2-methylnaphthalene.

-

This compound (substrate).

-

Coenzyme A (CoA).

-

Anaerobic buffer (e.g., 100 mM MOPS, pH 7.2, with reducing agents such as dithiothreitol).

-

HPLC system with a UV detector and a suitable column (e.g., C18).

-

Standards for 2-Naphthoyl-CoA for calibration.

-

Quenching solution (e.g., perchloric acid).

Procedure:

-

Preparation of Cell-Free Extract:

-

Harvest cells from an actively growing culture of N47 by centrifugation under anaerobic conditions.

-

Wash the cell pellet with anaerobic buffer.

-

Resuspend the cells in a minimal volume of anaerobic buffer and lyse them using a French press or sonication in an anaerobic chamber.

-

Centrifuge the lysate at high speed to pellet cell debris and obtain the cell-free extract (supernatant).

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare reaction mixtures in anaerobic vials. A typical reaction mixture (e.g., 1 ml) would contain:

-

Anaerobic buffer

-

Cell-free extract (a specific amount of protein, e.g., 100 µg)

-

CoA (e.g., 0.5 mM)

-

-

Pre-incubate the mixture at the optimal growth temperature for N47 (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding the substrate, this compound (e.g., to a final concentration of 0.2 mM).

-

At specific time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding it to a quenching solution.

-

Include control reactions without the cell-free extract or without the substrate to account for non-enzymatic degradation.

-

-

Quantification of 2-Naphthoyl-CoA by HPLC:

-

Centrifuge the quenched samples to remove precipitated protein.

-

Analyze the supernatant by HPLC.

-

Separate the compounds using a suitable gradient of solvents (e.g., acetonitrile (B52724) and an acidic aqueous buffer).

-

Monitor the elution profile at a wavelength where 2-Naphthoyl-CoA has a strong absorbance (e.g., 280 nm).

-

Quantify the amount of 2-Naphthoyl-CoA formed by comparing the peak area to a standard curve generated with known concentrations of 2-Naphthoyl-CoA.

-

-

Calculation of Specific Activity:

-

Calculate the rate of 2-Naphthoyl-CoA formation (nmol/min).

-

The specific activity is expressed as nmol of product formed per minute per mg of protein (nmol min⁻¹ mg⁻¹).

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the proposed experimental protocol.

Caption: Proposed workflow for the enzymatic assay.

Conclusion

This compound is a pivotal, albeit transient, intermediate in the anaerobic degradation of 2-methylnaphthalene. The enzyme responsible for its conversion, this compound thiolase, plays a critical role in this important bioremediation pathway. While direct quantitative data for this specific enzyme is currently lacking in the scientific literature, the available research on the enrichment culture N47 provides a solid foundation for further investigation. The proposed experimental protocol offers a viable approach for future studies aimed at characterizing the kinetics and properties of this key enzyme, which could ultimately contribute to the development of more effective strategies for cleaning up PAH-contaminated sites.

References

- 1. Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Naphthyl-2-oxomethyl-succinyl-CoA in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyl-2-oxomethyl-succinyl-CoA is a synthetic analog of succinyl-CoA, a critical intermediate in the citric acid cycle and various other metabolic pathways. Its unique naphthyl moiety provides a chromogenic handle, making it a valuable tool for the development of novel enzymatic assays. These assays are instrumental in high-throughput screening for enzyme inhibitors and activators, which is a cornerstone of modern drug discovery. This document provides detailed protocols and application notes for the use of this compound in enzymatic assays, with a focus on enzymes that recognize succinyl-CoA or related structures.

The principle of the assay is based on the enzymatic cleavage of the thioester bond in this compound. This reaction releases a naphthyl-containing product that can be detected spectrophotometrically, allowing for the continuous monitoring of enzyme activity. The general approach involves incubating the enzyme of interest with the substrate and measuring the change in absorbance over time.

Potential Applications

-

High-Throughput Screening (HTS): The chromogenic nature of the substrate makes it suitable for HTS campaigns to identify modulators of target enzymes.

-

Enzyme Kinetics: Detailed kinetic parameters such as Km and Vmax can be determined to characterize enzyme-substrate interactions.

-

Mechanism of Action Studies: Can be used to investigate the mechanism of enzyme inhibition by various compounds.

-

Drug Discovery: Facilitates the identification and optimization of lead compounds targeting enzymes involved in metabolism.

Key Target Enzymes

While this compound is a novel compound, it is anticipated to be a substrate for enzymes that utilize succinyl-CoA. Potential enzyme targets include:

-

Succinyl-CoA Synthetase (SCS): A key enzyme in the citric acid cycle that catalyzes the reversible conversion of succinyl-CoA to succinate.[1][2][3][4]

-

Citrate (B86180) Synthase: While its primary substrate is acetyl-CoA, some isoforms might exhibit promiscuity or be inhibited by succinyl-CoA analogs.[5][6][7][8]

-

CoA-transferases: Enzymes that transfer the CoA moiety from one molecule to another.[9][10][11]

-

Enzymes in Naphthalene (B1677914) Degradation Pathways: Given its naphthyl group, it may serve as a substrate for enzymes involved in the breakdown of aromatic compounds.[12]

Experimental Protocols

Protocol 1: General Chromogenic Assay for Enzyme Activity

This protocol provides a general framework for measuring the activity of an enzyme using this compound. Optimization of buffer conditions, enzyme concentration, and substrate concentration is recommended for each specific enzyme.

Materials:

-

This compound

-

Enzyme of interest (purified or as a cell lysate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

Microplate reader capable of measuring absorbance in the UV-Vis range

-

96-well, UV-transparent microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and store at -20°C.

-

Dilute the enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

-

Assay Setup:

-

Add 180 µL of Assay Buffer to each well of a 96-well plate.

-

Add 10 µL of the enzyme solution to the appropriate wells. Include wells with buffer only as a negative control.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

-

Reaction Initiation:

-

Add 10 µL of the this compound stock solution to each well to initiate the reaction. The final volume should be 200 µL.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader and measure the absorbance at a predetermined wavelength (this will depend on the spectral properties of the released naphthyl product) at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V0) by determining the slope of the linear portion of the absorbance versus time curve.

-

Enzyme activity can be expressed in units/mL, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Protocol 2: Determination of Enzyme Kinetic Parameters

This protocol describes how to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for an enzyme with this compound as the substrate.

Procedure:

-

Follow the general assay protocol (Protocol 1).

-

Keep the enzyme concentration constant.

-

Vary the final concentration of this compound over a range that brackets the expected Km (e.g., 0.1x to 10x Km).

-

Measure the initial reaction rate (V0) for each substrate concentration.

-

Plot V0 versus the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.

Protocol 3: High-Throughput Screening of Enzyme Inhibitors

This protocol is designed for screening a library of compounds to identify potential inhibitors of the target enzyme.

Procedure:

-

Follow the general assay protocol (Protocol 1).

-

In separate wells, add a fixed concentration of each compound from the library before adding the enzyme. Typically, compounds are screened at a final concentration of 10 µM.

-

Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO).

-

Initiate the reaction by adding this compound.

-

Measure the reaction rates as described above.

-

Calculate the percent inhibition for each compound relative to the negative control.

-

"Hits" are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Data Presentation

Quantitative data from the enzymatic assays should be summarized in tables for clarity and easy comparison.

Table 1: Kinetic Parameters of Target Enzyme with this compound

| Parameter | Value | Standard Deviation |

| Km (µM) | [Insert Value] | [Insert Value] |

| Vmax (µmol/min/mg) | [Insert Value] | [Insert Value] |

| kcat (s-1) | [Insert Value] | [Insert Value] |

| kcat/Km (M-1s-1) | [Insert Value] | [Insert Value] |

Table 2: Inhibition of Target Enzyme by Test Compounds

| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |

| Compound A | 10 | [Insert Value] | [Insert Value] |

| Compound B | 10 | [Insert Value] | [Insert Value] |

| Positive Control | 1 | [Insert Value] | [Insert Value] |

Visualization

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental workflows.